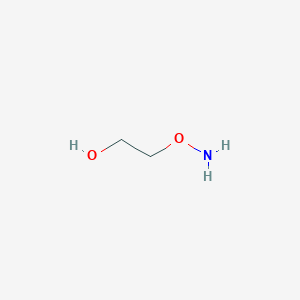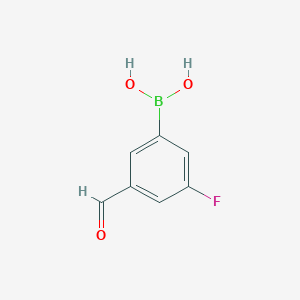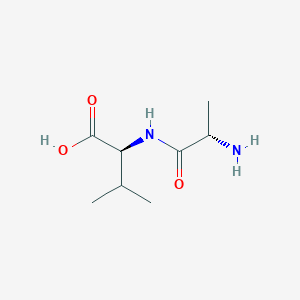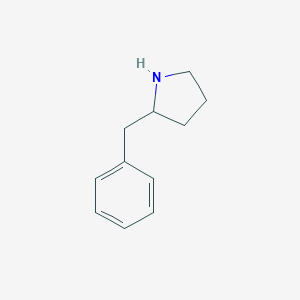
2-Benzylpyrrolidine
Overview
Description
2-Benzylpyrrolidine is a chemical compound with the CAS Number: 35840-91-6 . It has a molecular weight of 161.25 . It is a liquid at room temperature .
Synthesis Analysis
Pyrrolidines, including 2-Benzylpyrrolidine, are present in many natural products and pharmacologically important agents . They are used as intermediates in drug research and development . The synthetic strategies used for pyrrolidines include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular formula of 2-Benzylpyrrolidine is C11H15N . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
Pyrrolidine is a base . Its basicity is typical of other dialkyl amines . Relative to many secondary amines, pyrrolidine is distinctive because of its compactness, a consequence of its cyclic structure .
Physical And Chemical Properties Analysis
2-Benzylpyrrolidine has a density of 1.0±0.1 g/cm3, a boiling point of 247.3±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 51.0±0.3 cm3 .
Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a core structure of 2-Benzylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antimicrobial Applications
2-Benzylpyrrolidine derivatives have been synthesized and evaluated for their antimicrobial activities . For instance, 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives have shown antibacterial activity against some Gram-negative (E. coli and P. aeruginosa) and Gram-positive (S. aureus and B. subtilis) bacterial strains .
Antiviral Applications
Pyrrolidine derivatives, including 2-Benzylpyrrolidine, have been found to exhibit antiviral activities . This makes them potential candidates for the development of new antiviral drugs.
Anticancer Applications
Pyrrolidine derivatives have shown potential in anticancer applications . The structural diversity and biological activity of these compounds make them promising scaffolds for the development of novel anticancer agents.
Anti-inflammatory Applications
Compounds bearing pyrrolidine scaffolds, such as 2-Benzylpyrrolidine, have been found to exhibit anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases.
Anticonvulsant Applications
Pyrrolidine derivatives have also been found to exhibit anticonvulsant activities . This suggests their potential use in the treatment of convulsive disorders.
Enzyme Inhibition
Pyrrolidine derivatives have shown diverse enzyme inhibitory effects . This makes them potential candidates for the development of new enzyme inhibitors.
Insecticidal and Acaricidal Applications
Some N-alkylated compounds, including 2-Benzylpyrrolidine derivatives, have exhibited both insecticidal and acaricidal activities . This suggests their potential use in pest control.
Mechanism of Action
Target of Action
2-Benzylpyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
One of the most significant features of the pyrrolidine ring, which is a part of 2-benzylpyrrolidine, is the stereogenicity of carbons . This means that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . As 2-Benzylpyrrolidine is a derivative of pyrrolidine, it’s plausible that it may affect similar biochemical pathways as other pyrrolidine derivatives.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, which is a part of 2-benzylpyrrolidine, have been compared with the parent aromatic pyrrole and cyclopentane . These parameters could potentially influence the ADME properties of 2-Benzylpyrrolidine.
Result of Action
It’s known that benzylpyrroles have various degrees of insecticidal activity against oriental armyworm depending on the substituents on the benzene ring . It’s plausible that 2-Benzylpyrrolidine may have similar effects.
Safety and Hazards
Future Directions
Pyrrolidines, including 2-Benzylpyrrolidine, continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-benzylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHMSOXIXROFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902624 | |
| Record name | NoName_3163 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylpyrrolidine | |
CAS RN |
35840-91-6 | |
| Record name | 2-Benzylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

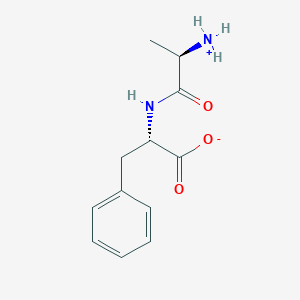
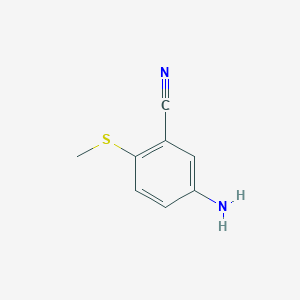
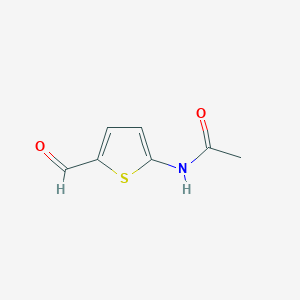
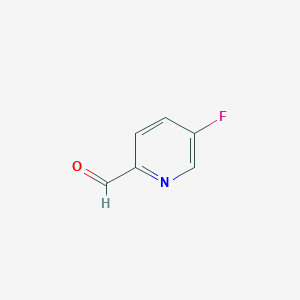
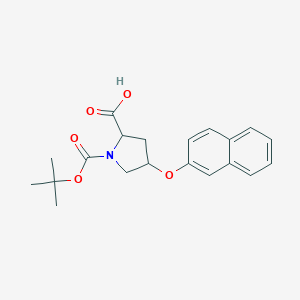
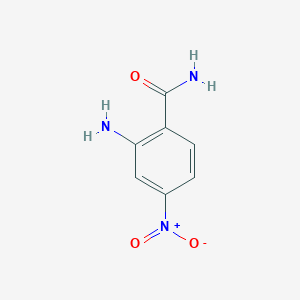
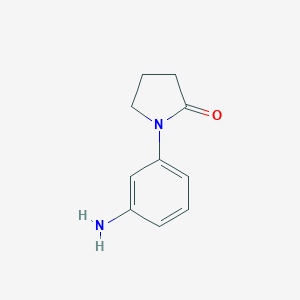
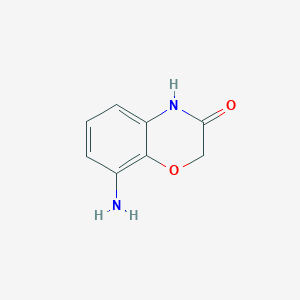
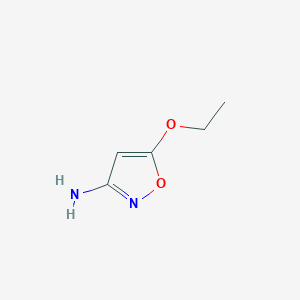
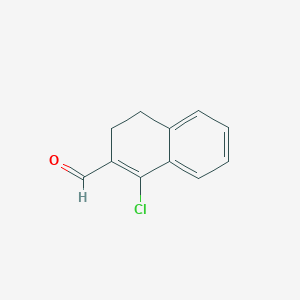
![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)
